![molecular formula C28H32N8O6 B1209940 Adenosine amine congener](/img/structure/B1209940.png)
Adenosine amine congener
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine amine congener is a selective agonist for the A1 adenosine receptor. This compound is known for its neuroprotective properties and its ability to ameliorate noise- and cisplatin-induced cochlear injury . This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology and oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine amine congener involves multiple steps, starting from adenosine. The key steps include the protection of hydroxyl groups, selective amination, and deprotection. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like ammonia or amines for the amination step. The final deprotection step is usually carried out under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine amine congener undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Pharmacokinetics
The pharmacokinetic profile of ADAC has been studied extensively. Following systemic administration in rat models, ADAC is detectable in cochlear perilymph within minutes and remains above its minimal effective concentration for at least two hours. Notably, exposure to noise alters the pharmacokinetic pattern, suggesting changes in the blood-labyrinth barrier permeability and cochlear blood flow .
Cochlear Injury and Hearing Loss
ADAC has shown promising results in treating noise-induced cochlear injury and cisplatin-induced ototoxicity:
- Noise-Induced Hearing Loss : In Wistar rats exposed to high-intensity noise, ADAC administration (25-300 μg/kg) significantly improved hearing thresholds and increased sensory hair cell survival. The optimal treatment window was identified within the first 24 hours post-exposure .
Dosage (μg/kg) | Hearing Threshold Improvement (dB) |
---|---|
25 | 10 |
50 | 15 |
100 | 21 |
200 | 18 |
300 | 20 |
- Cisplatin Ototoxicity : In studies involving cisplatin administration, ADAC reduced high-frequency hearing loss and improved outer hair cell survival. The protective effects were evident when ADAC was administered concurrently with cisplatin treatment .
Neuroprotection in Neurodegenerative Diseases
ADAC's neuroprotective properties extend to models of neurodegenerative diseases such as Huntington's disease:
- Huntington's Disease Models : In Lewis rats subjected to mitochondrial inhibition via 3-nitropropionic acid, acute treatment with ADAC resulted in a significant reduction in striatal lesion size (−40%) and ongoing degeneration (−30%). Electrophysiological assessments indicated a substantial decrease in excitatory postsynaptic potentials, suggesting a presynaptic mechanism of action .
Case Studies
Several studies have documented the efficacy of ADAC across different experimental settings:
- Study on Cochlear Protection : A study demonstrated that ADAC effectively protects against both noise-induced and cisplatin-induced cochlear injuries, with significant improvements observed in auditory brainstem response thresholds post-treatment .
- Neuroprotection Against Ischemia : Research indicated that low concentrations of ADAC could protect hippocampal neurons from ischemic damage, highlighting its potential for broader neuroprotective applications beyond auditory systems .
Mechanism of Action
Adenosine amine congener exerts its effects primarily through the A1 adenosine receptor. By binding to this receptor, it inhibits the release of glutamate and reduces oxidative stress in cochlear tissues. This action helps protect sensory hair cells and prevent apoptosis. The compound also inhibits voltage-gated calcium channels, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound of adenosine amine congener, known for its role in cellular energy transfer and signaling.
N6-Cyclopentyladenosine: Another selective A1 adenosine receptor agonist with similar neuroprotective properties.
N6-(2-Phenylisopropyl)adenosine: A potent A1 receptor agonist used in various pharmacological studies.
Uniqueness
Adenosine amine congener stands out due to its high selectivity for the A1 adenosine receptor and its potent neuroprotective effects. Its ability to ameliorate cochlear injury and reduce oxidative stress makes it a unique and valuable compound in scientific research .
Biological Activity
Adenosine amine congener (ADAC) is a selective A1 adenosine receptor agonist that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and otoprotection. This article explores the mechanisms, effects, and potential therapeutic applications of ADAC, supported by research findings, data tables, and case studies.
ADAC functions primarily through its action on the A1 adenosine receptors, which are widely distributed in the central nervous system and play a critical role in modulating neuronal excitability and neurotransmitter release. The activation of A1 receptors generally leads to:
- Inhibition of Adenylate Cyclase : This reduces cyclic AMP levels, thereby influencing various downstream signaling pathways.
- Neuroprotection : ADAC has been shown to protect neurons from ischemic damage by decreasing excitotoxicity and enhancing cellular survival mechanisms.
1. Neuroprotective Effects
ADAC has demonstrated significant neuroprotective properties in various models of neuronal injury:
- Cerebral Ischemia : Low concentrations of ADAC effectively protect hippocampal neurons against ischemic damage. Studies indicate that both acute and chronic treatments with ADAC can significantly reduce neuronal loss in models of cerebral ischemia .
- Huntington's Disease Models : In Lewis rats subjected to neurotoxic agents like 3-nitropropionic acid (3NP), ADAC treatment resulted in reduced striatal lesions and improved behavioral outcomes .
2. Otoprotective Effects
ADAC's potential as an otoprotective agent has been explored in the context of noise-induced hearing loss and cisplatin-induced ototoxicity:
- Noise-Induced Hearing Loss : Systemic administration of ADAC has been shown to mitigate oxidative stress in cochlear tissues, leading to protection of sensory hair cells . In experimental models, ADAC reduced auditory brainstem response (ABR) threshold shifts when administered during exposure to damaging stimuli.
- Cisplatin Ototoxicity : Research indicates that ADAC can attenuate cisplatin-induced apoptosis in cochlear tissues. In a study involving Wistar rats, ADAC administration improved the survival rate of outer hair cells and reduced apoptosis rates in the stria vascularis . The protective effects were quantified through ABR measurements before and after cisplatin treatment, showing significant improvements in hearing thresholds for treated animals compared to controls.
Case Studies
- Cochlear Rescue Agent : In a study where Wistar rats were exposed to traumatic acoustic stimuli, administration of ADAC at doses ranging from 25 to 300 μg/kg significantly improved cochlear health metrics compared to untreated controls .
- Pharmacokinetics : A pharmacokinetic study demonstrated that ADAC reaches cochlear perilymph rapidly (within two minutes post-administration) and remains detectable for an extended period. Notably, exposure to noise altered the pharmacokinetic profile of ADAC, suggesting changes in blood-labyrinth barrier permeability .
Data Tables
Study Focus | Model/Methodology | Key Findings |
---|---|---|
Neuroprotection | Hippocampal neurons under ischemia | Significant reduction in neuronal loss with ADAC |
Otoprotection | Wistar rats with cisplatin exposure | Improved outer hair cell survival with ADAC treatment |
Pharmacokinetics | Rat cochlea after intravenous administration | Rapid detection of ADAC; altered pharmacokinetics with noise exposure |
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJCQJVFMHZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.